Triphenylgermane

Catalog No.
S1905349
CAS No.
2816-43-5
M.F
C18H15Ge
M. Wt
303.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylgermane

CAS Number

2816-43-5

Product Name

Triphenylgermane

IUPAC Name

triphenylgermane

Molecular Formula

C18H15Ge

Molecular Weight

303.9 g/mol

InChI

InChI=1S/C18H15Ge/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

SLAJUCLVZORTHN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[GeH](C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3
  • Organic electronics: TpGe has semiconducting properties, making it a potential candidate for organic electronic devices such as transistors and solar cells. Researchers are investigating methods to improve the conductivity and processability of TpGe for these applications [].
  • Organic light-emitting diodes (OLEDs): OLEDs are a type of display technology that uses organic materials to emit light. TpGe is being studied as a potential host material for OLEDs due to its ability to transport charge carriers and its good film-forming properties [].
  • Biomedical research: Some studies have explored the potential use of TpGe derivatives in biomedicine. For example, TpGe-based compounds have been investigated for their antitumor and antiangiogenic properties (ability to inhibit blood vessel growth) []. However, more research is needed to understand the potential benefits and risks of TpGe for biomedical applications.

Triphenylgermane is an organogermanium compound with the chemical formula C₁₈H₁₆Ge. It is characterized by three phenyl groups attached to a germanium atom, forming a colorless, viscous liquid that is soluble in organic solvents but insoluble in water. This compound is notable for its structural similarity to triphenylsilane and triphenylstannane, which are organosilicon and organotin compounds, respectively. Triphenylgermane serves as a precursor for various germanium-containing compounds and has garnered interest in both synthetic and catalytic applications due to its unique chemical properties .

  • Deprotonation: The compound can be deprotonated to form triphenylgermyl anions, which are useful intermediates in organic synthesis. For instance, the reaction with N-heterocyclic carbene-supported copper alkoxides leads to the formation of novel copper-germanium complexes .
  • Cross-Coupling Reactions: Triphenylgermane can engage in cross-coupling reactions with various organometallic reagents, facilitating the introduction of germanium into organic molecules .
  • Hydrogermylation: It can react with activated alkenes in the presence of catalysts to yield β-germylated products, showcasing its nucleophilic character at the germanium center .

Triphenylgermane can be synthesized through several methods:

  • Direct Synthesis: One common method involves the reaction of phenylmagnesium bromide with germanium tetrachloride:
    3C6H5MgBr+GeCl4C18H16Ge+3MgClBr3\text{C}_6\text{H}_5\text{MgBr}+\text{GeCl}_4\rightarrow \text{C}_{18}\text{H}_{16}\text{Ge}+3\text{MgClBr}
  • Reduction Methods: Another approach includes the reduction of triphenylgermanium chloride using lithium aluminum hydride or other reducing agents.
  • From Organometallic Precursors: It can also be obtained from reactions involving other organogermanium compounds or via hydrolysis of triphenylgermanium oxides under acidic conditions .

Triphenylgermane finds applications in several fields:

  • Catalysis: It serves as a precursor for various catalysts in organic synthesis, particularly in cross-coupling reactions and hydrogermylation processes .
  • Material Science: Due to its unique electronic properties, it is investigated for use in semiconductors and other electronic materials.
  • Organic Synthesis: It acts as a reagent in the synthesis of more complex organogermanium compounds and is utilized in the development of new synthetic methodologies .

Recent studies have focused on the interactions of triphenylgermane with various metal complexes. For example, its deprotonation leads to the formation of stable germyl complexes that can participate in further chemical transformations. The interactions between triphenylgermane and transition metal catalysts have been explored to understand their reactivity and potential applications in synthetic organic chemistry .

Triphenylgermane shares structural similarities with other organo-element compounds, notably:

Compound NameFormulaKey Characteristics
TriphenylsilaneC₁₈H₁₈SiUsed extensively in silicon chemistry; more stable than triphenylgermane.
TriphenylstannaneC₁₈H₁₈SnExhibits similar reactivity patterns; often used as a reagent in organic synthesis.
TrimethylgermaneC₆H₁₈GeA smaller analogue; less sterically hindered compared to triphenylgermane.

Uniqueness of Triphenylgermane

Triphenylgermane is unique due to its balance between steric hindrance from the bulky phenyl groups and the reactivity associated with the germanium center. This allows it to participate effectively in nucleophilic reactions while also serving as a precursor for more complex organogermanium species . Its distinctive properties make it a valuable compound for research and industrial applications.

Exact Mass

305.0385532 g/mol

Monoisotopic Mass

305.0385532 g/mol

Heavy Atom Count

19

Wikipedia

Triphenyl-germane

Dates

Modify: 2024-04-14

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